Cas no 69176-52-9 (Gomisin N)

Gomisin N structure
Gomisin N structure
Product Name:Gomisin N
N.o CAS:69176-52-9
MF:C23H28O6
MW:400.464827537537
CID:513008
PubChem ID:158103
Update Time:2025-04-19

Gomisin N Propriedades químicas e físicas

Nomes e Identificadores

    • Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxole,5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, (6R,7S,13aS)-
    • Gomisin N
    • (-)-gomisin
    • (-)-gomisin N
    • (3R,6R,7R,10R)-6,10-DIMETHYL-3-ISOPROPENYL-BICYCLO[5.3.0]DEC-1-ENE
    • [1R-(1alpha,3abeta,4alpha,7beta)]-1,2,3,3a,4,5,6,7-octahydro-7-isopropenyl-1,4-dimethylazulene
    • 1beta,4betaH,10betaH-Guaia-5,11-diene
    • 5,11-Guaiadiene
    • 7-Isopropenyl-1,4-dimethyl-1,2,3,3a,4,5,6,7-octahydroazulene
    • schisandrin B
    • Isokadsuranin
    • Schizandrin B
    • Wuweizisu B
    • (+)-Schisandrin B
    • Deoxygomisin A
    • (+)-gamma-Schizandrin
    • Gamma-schizandrin
    • DKO6O75Z5V
    • gamma-Schisandrin
    • ( )-Schisandrin B
    • Gomisin-N
    • (+)-schizandrin B
    • RTZKSTLPRTWFEV-OLZOCXBDSA-N
    • 1,2,3,12-tetramethoxy-6,7-dimethyl- 10,11-methylenedioxy-5,6,7,8-tetrahydrodibenzo[a,c]cyclooctene
    • (9R,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene
    • (6R,7S,13AS)-5,6,7,8-TETRAHYDRO-1,2,3,13-TETRAMETHOXY-6,7-DIMETHYLBENZO(3,4)CYCLOOCTA(1,2-F)(1,3)BENZODIOXOLE
    • AC-34238
    • E87117
    • CHEMBL402435
    • .GAMMA.-SCHISANDRIN
    • AKOS015965220
    • CHEBI:4410
    • E80780
    • AC1L4JAK
    • AC-34828
    • (6R,7S)-1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxole
    • (+/-)-.GAMMA.-SCHIZANDRIN
    • DTXSID10231747
    • (+/-)-.GAMMA.-SCHISANDRIN
    • 82467-52-5
    • MS-26802
    • CS-0027857
    • CS-0019596
    • UNII-DKO6O75Z5V
    • SCHISANDRIN B, (+/-)-
    • FT-0650806
    • 69176-52-9
    • UNII-02XA4X3KZW
    • Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxole, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, stereoisomer
    • (6R,7S13aR)-1,2,3,13-tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydro-11H-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxole
    • CHEBI:132471
    • BENZO(3,4)CYCLOOCTA(1,2-F)(1,3)BENZODIOXOLE, 5,6,7,8-TETRAHYDRO-1,2,3,13-TETRAMETHOXY-6,7-DIMETHYL-, (6R,7S,13AR)-REL-
    • HY-N6866
    • HY-N2267
    • Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxole, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, (6R,7S,13aR)-
    • SCHEMBL713266
    • .GAMMA.-SCHIZANDRIN
    • 02XA4X3KZW
    • Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxole, 5,6,7,8-tetrahydro-1,2,3,13-tetramethoxy-6,7-dimethyl-, (6R,7S,13aS)-
    • AC-20310
    • SCHISANDRIN B (.GAMMA.-SCHISANDRIN) (CONSTITUENT OF NORTHERN SCHISANDRA) [DSC]
    • BDBM50595039
    • Gomisin L1 methyl ether
    • ?-Schisandrin
    • Rubschisandrin
    • (-)-gamma-Schizandrin
    • ?-Schizandrin
    • Inchi: 1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3/t12-,13+/m1/s1
    • Chave InChI: RTZKSTLPRTWFEV-OLZOCXBDSA-N
    • SMILES: O1COC2C1=CC1=C(C=2OC)C2C(=C(C(=CC=2C[C@@H](C)[C@@H](C)C1)OC)OC)OC

Propriedades Computadas

  • Massa Exacta: 400.18900
  • Massa monoisotópica: 400.18858861 g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 29
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 544
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 2
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Peso Molecular: 400.5
  • XLogP3: 5.1
  • Superfície polar topológica: 55.4

Propriedades Experimentais

  • Cor/Forma: Powder
  • Densidade: 1.148±0.06 g/cm3 (20 ºC 760 Torr),
  • Ponto de Fusão: 104-108 ºC
  • Ponto de ebulição: 545.0±50.0 °C at 760 mmHg
  • Ponto de Flash: 220.4±30.0 °C
  • Solubilidade: Insuluble (1.0E-3 g/L) (25 ºC),
  • PSA: 55.38000
  • LogP: 4.48750

Gomisin N Informações de segurança

Gomisin N Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
G766613-0.5mg
Gomisin N
69176-52-9
0.5mg
$ 50.00 2022-06-02
TRC
G766613-1mg
Gomisin N
69176-52-9
1mg
$ 65.00 2022-06-02
TRC
G766613-5mg
Gomisin N
69176-52-9
5mg
$ 160.00 2022-06-02
Chengdu Biopurify Phytochemicals Ltd
BP3169-20mg
Gomisin N
69176-52-9 98%
20mg
$196 2023-09-20
Chengdu Biopurify Phytochemicals Ltd
BP3169-10mg
Gomisin N
69176-52-9 98%
10mg
$120 2023-09-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G38050-20mg
GOMISIN N
69176-52-9 ,HPLC≥98%
20mg
¥1328.0 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce56600-1mg
Gomisin N
69176-52-9 98%
1mg
¥0.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce56600-5mg
Gomisin N
69176-52-9 98%
5mg
¥0.00 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8297-5 mg
Gomisin N
69176-52-9 100.00%
5mg
¥3055.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8297-10 mg
Gomisin N
69176-52-9 100.00%
10mg
¥5170.00 2022-04-26

Gomisin N Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:69176-52-9)Gomisin N
Número da Ordem:A1204735
Estado das existências:in Stock
Quantidade:20mg
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 02:53
Preço ($):301.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:69176-52-9)Gomisin N
A1204735
Pureza:99%
Quantidade:20mg
Preço ($):301.0
E- mail